molecular formula C19H26O B580222 (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one CAS No. 17976-02-2

(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one

Cat. No.: B580222
CAS No.: 17976-02-2
M. Wt: 270.416
InChI Key: JBDIKNIWQYCFAU-SPOLIRPYSA-N
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Properties

CAS No.

17976-02-2

Molecular Formula

C19H26O

Molecular Weight

270.416

IUPAC Name

(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C19H26O/c1-18-10-8-16-15(17(18)11-14(20)12-18)7-6-13-5-3-4-9-19(13,16)2/h3,5-6,15-17H,4,7-12H2,1-2H3/t15-,16+,17+,18-,19+/m1/s1

InChI Key

JBDIKNIWQYCFAU-SPOLIRPYSA-N

SMILES

CC12CCC3C(C1CC(=O)C2)CC=C4C3(CCC=C4)C

Synonyms

3,5-Androstadien-16-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one typically involves the conversion of androstadienol through the action of 3β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidation of the hydroxyl group at the 3-position to a keto group, resulting in the formation of androstadienone.

Industrial Production Methods: Industrial production of this compound can involve microbial transformation processes. For example, Mycobacterium strains can be engineered to convert phytosterols into steroidal compounds, including androstadienone . These processes often involve multiple enzymatic steps and genetic modifications to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms such as androstenone.

    Reduction: Reduction of the keto group to form hydroxysteroids.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one involves its interaction with olfactory receptors in the nasal cavity. This interaction triggers a cascade of neural responses that influence emotional and social behaviors . The compound is believed to modulate the activity of the hypothalamus, a brain region involved in emotional processing and social behavior .

Comparison with Similar Compounds

Uniqueness: (8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one is unique in its ability to influence both sexual attraction and broader social-emotional functions. Unlike androstenone, which primarily affects sexual attraction, androstadienone has a more comprehensive impact on emotional processing and social interactions .

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